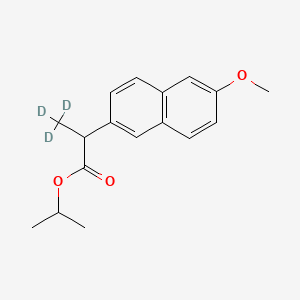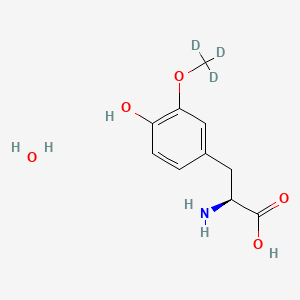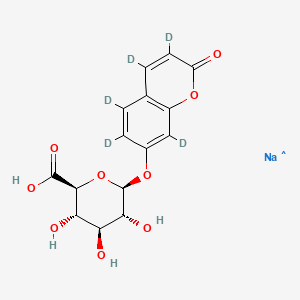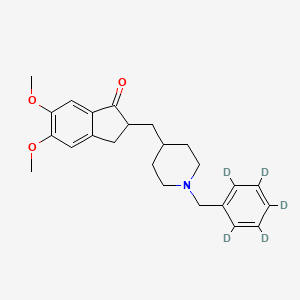
Donepezil-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Donepezil-d5 is a deuterium-labeled derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and analytical method development, as it allows for the precise tracking of the compound in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d5 involves the incorporation of deuterium atoms into the Donepezil molecule. One common method is the catalytic hydrogenation of Donepezil in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the formation of this compound. The reaction typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic labeling of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Donepezil-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as Chloramine-T in an acidic medium. This reaction typically results in the formation of oxidized metabolites.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using spectroscopic techniques such as UV, IR, and NMR spectroscopy.
Aplicaciones Científicas De Investigación
Donepezil-d5 has a wide range of scientific research applications:
Chemistry: Used in the development and validation of analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Donepezil.
Medicine: Utilized in clinical research to investigate the efficacy and safety of Donepezil in treating Alzheimer’s disease.
Industry: Applied in quality control processes during the commercial production of Donepezil.
Mecanismo De Acción
Donepezil-d5, like Donepezil, exerts its effects by selectively and reversibly inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased concentrations of acetylcholine at cholinergic synapses. The enhanced cholinergic transmission helps alleviate the cognitive symptoms associated with Alzheimer’s disease. The molecular targets include the catalytic active site and the peripheral anionic site of acetylcholinesterase.
Comparación Con Compuestos Similares
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness of Donepezil-d5: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and analytical method development. The presence of deuterium atoms allows for more precise tracking and quantification in biological systems, making it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C24H29NO3 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
5,6-dimethoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D |
Clave InChI |
ADEBPBSSDYVVLD-DKFMXDSJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] |
SMILES canónico |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl dihydrogen phosphate](/img/structure/B12416408.png)
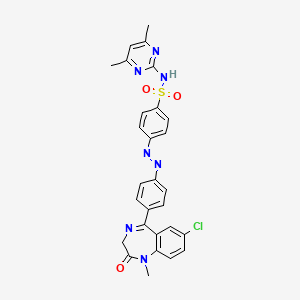

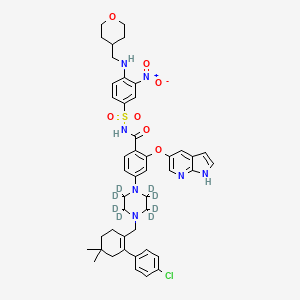
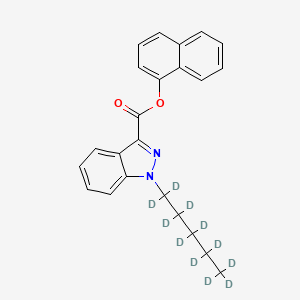
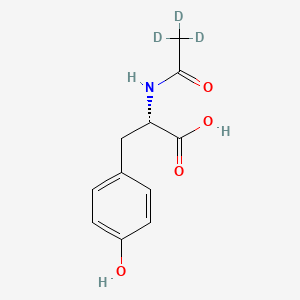
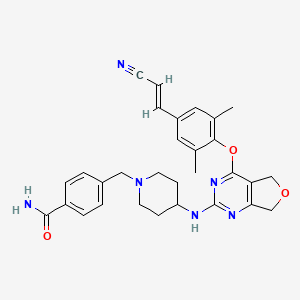
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
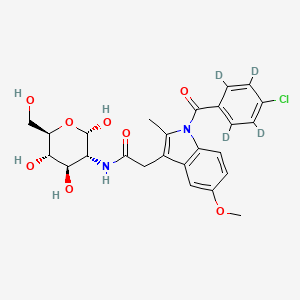
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

